molecular formula C14H12N2O2 B3364675 Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate CAS No. 117646-39-6

Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate

Cat. No.: B3364675
CAS No.: 117646-39-6
M. Wt: 240.26 g/mol
InChI Key: WAKMXXMRJZAELC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate typically involves the cyanoacetylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-4-carboxylic acid derivatives, while reduction can produce isoquinoline-4-ethylamine derivatives .

Scientific Research Applications

Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the isoquinoline moiety can engage in π-π stacking interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(quinolin-4-yl)acetate: Similar structure but with a quinoline ring instead of isoquinoline.

    Ethyl 2-cyano-2-(pyridin-4-yl)acetate: Contains a pyridine ring instead of isoquinoline.

    Ethyl 2-cyano-2-(naphthalen-2-yl)acetate: Features a naphthalene ring instead of isoquinoline.

Uniqueness

Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-cyano-2-isoquinolin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12(7-15)13-9-16-8-10-5-3-4-6-11(10)13/h3-6,8-9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKMXXMRJZAELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556457
Record name Ethyl cyano(isoquinolin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117646-39-6
Record name Ethyl cyano(isoquinolin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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